Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate
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Overview
Description
Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate is a complex organic compound that features a thiazole ring, an azetidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of a substituted amine with a thioamide under acidic conditions. The azetidine ring is then introduced via a cyclization reaction, often using a base such as sodium hydride. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The azetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure.
Uniqueness
Methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate is unique due to the combination of the thiazole and azetidine rings in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
methyl 3-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-17-13(11-6-4-3-5-7-11)14(23-10)15(20)18-12-8-19(9-12)16(21)22-2/h3-7,12H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKPNQKHIDCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2CN(C2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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